molecular formula C12H17NO4S B4974198 2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester

2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester

Cat. No.: B4974198
M. Wt: 271.33 g/mol
InChI Key: CXFWIQZDHLLQLK-UHFFFAOYSA-N
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Description

2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester is an organic compound with a complex structure that includes a benzenesulfonylamino group, a methyl group, and a butyric acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester typically involves the reaction of benzenesulfonyl chloride with 3-methyl-butyric acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzenesulfonylamino-3-methyl-butyric acid: Lacks the ester group, which can affect its reactivity and solubility.

    3-Methyl-butyric acid methyl ester: Lacks the benzenesulfonylamino group, resulting in different chemical properties and applications.

    Benzenesulfonyl chloride: A precursor in the synthesis of the target compound, with different reactivity and uses.

Uniqueness

2-Benzenesulfonylamino-3-methyl-butyric acid methyl ester is unique due to the presence of both the benzenesulfonylamino group and the butyric acid methyl ester. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(benzenesulfonamido)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)11(12(14)17-3)13-18(15,16)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWIQZDHLLQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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